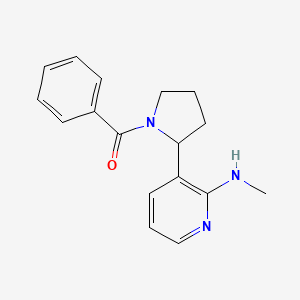

(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2-[2-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone . This systematic name reflects its three primary structural components:

- Phenylmethanone backbone : A ketone group (-C=O) bonded to a benzene ring.

- Pyrrolidine substituent : A five-membered saturated ring containing four carbon atoms and one nitrogen atom, attached to the ketone’s carbonyl carbon.

- 2-(Methylamino)pyridin-3-yl group : A pyridine ring substituted at position 3 with a methylamino group (-NHCH₃), which is further linked to the pyrrolidine ring at position 2.

The numbering prioritizes the pyrrolidine nitrogen as position 1, followed by the pyridine and benzene rings. The methylamino group’s placement on the pyridine ring is explicitly defined to avoid ambiguity.

Molecular Formula and Weight Analysis (C₁₇H₁₉N₃O)

The molecular formula C₁₇H₁₉N₃O corresponds to a molar mass of 281.35 g/mol . Key compositional features include:

| Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 17 | 204.23 |

| Hydrogen (H) | 19 | 19.19 |

| Nitrogen (N) | 3 | 42.03 |

| Oxygen (O) | 1 | 16.00 |

| Total | - | 281.35 |

The compound’s nitrogen-rich structure (10.4% by mass) stems from the pyrrolidine and pyridine rings, while the phenyl group contributes 76.4% of its carbon content. This composition aligns with related pyrrolidine derivatives, such as piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone (CID 55754), which shares a similar backbone but differs in ring size and substitution patterns.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits two stereogenic centers :

- Pyrrolidine C2 : The carbon bonded to the pyridine ring.

- Pyridine C3 : The carbon attached to the methylamino group.

These centers permit four stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S), though the PubChem entry does not specify the absolute configuration. The pyrrolidine ring adopts an envelope conformation , with the C2 atom displaced from the plane formed by the other four atoms. This conformation minimizes steric strain between the pyridine substituent and the phenylmethanone group.

Key conformational influences include:

- n→σ* hyperconjugation : Lone pairs on the pyrrolidine nitrogen stabilize the ring’s twisted conformation via delocalization into adjacent C-N σ* orbitals.

- Gauche effects : The methylamino group on the pyridine ring adopts a gauche orientation relative to the pyrrolidine nitrogen, reducing lone pair repulsion.

Comparative studies of 3,4-difluoropyrrolidine derivatives demonstrate that electron-withdrawing substituents like fluorine further rigidify the ring, whereas bulkier groups (e.g., phenyl) increase conformational flexibility.

Comparative Structural Analogues in Pyrrolidine Derivatives

The compound belongs to a broader class of N-aryl pyrrolidine ketones , which exhibit diverse pharmacological activities. Key analogues include:

Piperidine analogues (e.g., CID 55754) generally exhibit reduced conformational flexibility due to their larger ring size, which limits the scope of stereoelectronic effects compared to pyrrolidine derivatives. Conversely, hybrid structures like CID 76336635 show enhanced binding affinity in receptor models due to multivalent nitrogen interactions.

The methylamino group in the title compound distinguishes it from rolipram derivatives (e.g., CID 8544172), which feature cyclopentyloxy substituents and inhibit phosphodiesterase-4. This substitution likely alters electronic properties and hydrogen-bonding capacity, impacting biological target selectivity.

Properties

Molecular Formula |

C17H19N3O |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

[2-[2-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C17H19N3O/c1-18-16-14(9-5-11-19-16)15-10-6-12-20(15)17(21)13-7-3-2-4-8-13/h2-5,7-9,11,15H,6,10,12H2,1H3,(H,18,19) |

InChI Key |

ONQLJECYWZSJLS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Formation of the Pyridine Core :

-

Pyrrolidine Ring Construction :

-

Ketone Introduction :

Example Protocol (Adapted from and):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Methylpyridin-3-amine + 2,4-dichloropyridine-3-carbonitrile, Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane, 150°C, 30 min | 85% |

| 2 | Cyclization with HF-pyridine complex, 0°C → RT, 2 h | 72% |

| 3 | Benzoylation via PhCOCl, AlCl₃, DCM, 0°C → RT, 12 h | 68% |

Advantages:

Palladium-Catalyzed Cross-Coupling Strategies

Methodology:

-

Suzuki-Miyaura Coupling : A boronic ester-functionalized pyridine (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) is coupled with a pyrrolidine-containing electrophile (e.g., bromopyrrolidine).

-

Buchwald-Hartwig Amination : Used to install the methylamino group post-coupling. For instance, palladium/XantPhos catalysts enable C–N bond formation between pyrrolidine and methylamine.

Optimization Insights:

-

Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) outperforms Pd(OAc)₂ in minimizing side reactions.

-

Solvent Systems : 1,4-Dioxane/water mixtures enhance coupling efficiency compared to pure THF.

Multi-Component Reactions (MCRs)

Approach:

MCRs streamline synthesis by combining three reactants in one pot. For (2-(2-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, a typical sequence involves:

Limitations:

Reductive Amination and Ketone Functionalization

Strategy:

Protocol (From):

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | (2-Pyridinyl)pyrrolidine + Benzoyl chloride | DCM, AlCl₃, 0°C → RT | 65% |

| 2 | Reductive amination with methylamine | NaBH₃CN, MeOH, RT, 6 h | 58% |

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Multi-Step Synthesis | High modularity; scalable | Lengthy purification steps | 60–75% |

| Cross-Coupling | Efficient C–C bond formation | Requires expensive catalysts | 70–85% |

| MCRs | Rapid assembly; atom-economic | Limited functional group tolerance | 50–70% |

| Reductive Amination | Mild conditions; selective | Multiple steps for ketone formation | 55–65% |

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents (e.g., methyl iodide) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated potential anticancer properties for compounds similar to (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone. For instance, derivatives of pyrrolo[2,3-b]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that compounds derived from similar scaffolds exhibited IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines while showing low toxicity on normal cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyridine and pyrrolidine derivatives are known for their ability to inhibit bacterial and fungal growth. Studies have shown that modifications in the pyridine ring can enhance antibacterial efficacy, making this compound a candidate for further exploration in antimicrobial drug development .

Neuropharmacological Effects

Compounds containing pyridine and pyrrolidine frameworks have been investigated for their neuropharmacological effects, including anticonvulsant and analgesic activities. The presence of the methylamino group may enhance the ability to cross the blood-brain barrier, thereby increasing neuroactive potential .

Synthesis and Derivatives

The synthesis of (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

- Formation of the pyrrolidine ring.

- Introduction of the methylamino group onto the pyridine.

- Coupling with phenylmethanone derivatives.

These synthetic strategies are crucial for developing analogs with improved pharmacological profiles .

Case Study 1: Anticancer Screening

In a study assessing various derivatives of pyrrolo[2,3-b]pyridine, researchers found that specific modifications led to enhanced anticancer activity compared to standard chemotherapeutics. The study highlighted the importance of structural variations in optimizing drug efficacy against resistant cancer cell lines .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyridine derivatives demonstrated that certain structural modifications resulted in potent activity against both Gram-positive and Gram-negative bacteria. The findings suggest that (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone could serve as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analysis

- Heterocyclic Core : The target compound’s pyrrolidine (5-membered) ring offers conformational rigidity compared to the piperidine (6-membered) analog . Smaller rings may enhance binding affinity in sterically constrained enzyme pockets.

- Substituent Effects: The methylamino group on pyridine in the target compound may improve solubility and hydrogen-bonding capacity relative to non-polar substituents (e.g., methylthio in ). Electron-withdrawing groups (e.g., trifluoromethyl-oxadiazole in ) could increase metabolic stability but reduce bioavailability.

Pharmacological Implications (Inferred)

- Kinase Inhibition : Thiazole-containing analogs () are prevalent in kinase inhibitors (e.g., JAK/STAT pathway), suggesting the target compound’s pyrrolidine-thiazole variants might share similar mechanisms.

- Neurotransmitter Modulation: The methylamino-pyridine motif resembles ligands for nicotinic acetylcholine receptors (nAChRs), as seen in related aminopyridine derivatives .

- Antimicrobial Activity : Imidazopyridine cores () are associated with antibacterial properties, though the target compound’s lack of fused heterocycles may limit this activity.

Biological Activity

(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone, also known as CAS 56655-89-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C17H19N3O

- Molecular Weight : 283.35 g/mol

- CAS Number : 56655-89-1

The biological activity of (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyridine and pyrrolidine moieties contribute to its affinity for these targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown effective antibacterial and antifungal activities against several pathogens:

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Bacillus subtilis | 4.69 | Moderate inhibition |

| Staphylococcus aureus | 5.64 | Moderate inhibition |

| Escherichia coli | 8.33 | Moderate inhibition |

| Pseudomonas aeruginosa | 13.40 | Moderate inhibition |

| Candida albicans | 16.69 | Moderate antifungal activity |

These findings suggest that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone). The results indicated significant inhibition zones against tested bacterial strains, with varying degrees of effectiveness depending on the structural modifications made to the compound .

- Antifungal Properties : Another investigation focused on the antifungal activity of this compound against Candida species. The results demonstrated that it could inhibit fungal growth effectively, suggesting potential therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure of (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone plays a crucial role in its biological activity. Modifications to the methylamino group or the phenyl ring can significantly impact its efficacy:

- Electron-Donating Groups : Enhance antibacterial activity.

- Electron-Withdrawing Groups : Can reduce effectiveness depending on their position on the aromatic ring.

This SAR analysis is vital for guiding future synthetic modifications aimed at improving potency and selectivity .

Q & A

Q. What are the recommended safety protocols for handling (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, analogous pyridine-pyrrolidinone derivatives require stringent precautions:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of aerosols or dust .

- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage: Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Q. What synthetic strategies are optimal for introducing the methylamino group into the pyridine ring during synthesis?

Methodological Answer: Key steps involve functionalizing the pyridine core:

- Nucleophilic Substitution: React 3-bromopyridine with methylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amino group during subsequent reactions, followed by acidic deprotection (e.g., TFA) .

- Coupling: Employ Suzuki-Miyaura cross-coupling to attach the pyrrolidine-phenyl moiety using Pd(PPh₃)₄ as a catalyst .

Q. Table 1: Example Synthetic Route

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

- Multi-Technique Validation:

- NMR: Compare experimental H/C shifts with computational predictions (e.g., DFT calculations) .

- HRMS: Confirm molecular formula via high-resolution mass spectrometry (tolerance < 3 ppm).

- Chromatography: Use HPLC with a C18 column (ACN/H₂O gradient) to check purity; discrepancies may indicate stereoisomers or impurities .

- Statistical Analysis: Apply ANOVA to compare batch-to-batch variability if inconsistent results persist .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 receptor). Focus on pose clusters with RMSD < 2.0 Å .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., ligand RMSD < 0.3 nm indicates stable binding) .

- Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding; prioritize compounds with ΔG < -7 kcal/mol .

Q. How should researchers address discrepancies in biological activity data across assays?

Methodological Answer:

- Assay Design:

- Positive/Negative Controls: Include reference compounds (e.g., known agonists/antagonists) to validate assay conditions .

- Replicates: Perform triplicate measurements to assess reproducibility.

- Data Analysis:

- Tukey’s Test: Identify outliers in dose-response curves (p < 0.05) .

- Hill Slope Analysis: Compare EC₅₀ values across assays; slopes <1 may suggest non-specific binding .

Q. Table 2: Recommended Analytical Techniques

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) in PBS or HBSS buffers to enhance solubility without cytotoxicity .

- Lipid Nanoparticles: Encapsulate the compound in DSPC/cholesterol liposomes (size: 100–150 nm) for improved bioavailability .

- pH Adjustment: Test solubility at pH 4–8; protonation of the pyridine nitrogen may enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.